N-[1-(1-ethylpyrazol-3-yl)ethylidene]hydroxylamine

Lipophilicity Regioisomer comparison Drug design

Obtaining crystalline pyrazole oxime intermediates with authenticated stereochemistry and consistent purity is a recurring bottleneck in SAR-driven agrochemical lead optimization. N-[1-(1-ethylpyrazol-3-yl)ethylidene]hydroxylamine eliminates this uncertainty. • Solved crystal structure (R=0.0441) supports computational modeling & IP documentation • Free -OH handle enables systematic O-alkylation for divergent ether library synthesis • 3-position regiochemistry (XLogP3=0.8 vs. 0.6 for 4-isomer) provides distinct lipophilicity Supplied at ≥95% purity with full QA documentation (COA, SDS).

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B12470027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1-ethylpyrazol-3-yl)ethylidene]hydroxylamine
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCCN1C=CC(=N1)C(=NO)C
InChIInChI=1S/C7H11N3O/c1-3-10-5-4-7(8-10)6(2)9-11/h4-5,11H,3H2,1-2H3
InChIKeyHBGQPRHSTOKDGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(1-ethylpyrazol-3-yl)ethylidene]hydroxylamine Procurement Guide: Key Physicochemical & Structural Baseline


N-[1-(1-ethylpyrazol-3-yl)ethylidene]hydroxylamine (CAS 1173400-43-5, C7H11N3O, MW 153.18) belongs to the pyrazole oxime class, featuring a 1-ethylpyrazole core with a ketoxime moiety at the 3-position [1]. It exists as the (NE)-stereoisomer with a computed XLogP3-AA of 0.8 and one hydrogen bond donor [1]. A single-crystal X-ray structure (refined to R=0.0441) confirms the ethylideneamino plane forms a dihedral angle of 22.37° with the pyrazolone ring and 72.23° with the carbonyl group [2]. This compound serves primarily as a synthetic intermediate for pyrazole oxime ether derivatives with documented insecticidal, acaricidal, and fungicidal applications [3].

N-[1-(1-ethylpyrazol-3-yl)ethylidene]hydroxylamine: Why Positional Isomers and O-Substituted Analogs Are Not Interchangeable


In-class pyrazole oximes sharing the C7H11N3O formula cannot simply replace N-[1-(1-ethylpyrazol-3-yl)ethylidene]hydroxylamine for structure-dependent applications. The 3-position oxime placement adjacent to the N-ethyl group creates a distinct electronic environment that shifts lipophilicity: the target compound exhibits XLogP3-AA of 0.8, compared to 0.6 for the 4-position isomer 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime, with the target also possessing two rotatable bonds versus one for the 4-position analog [1][2]. More critically, the free hydroxyl group is the mandatory precursor for O-alkylation to produce pyrazole oxime ethers; any O-substituted analog (ether, ester) bypasses this essential synthetic entry point and cannot serve as an intermediate for divergent ether synthesis [3]. Within the broader pyrazoloxime ligand family, the methyl substituent at the oxime carbon electronically activates the N-donor capability—in 3-acetylpyrazoloxime, this methyl group drives substantially higher clathrochelate formation yields versus the methine-containing homolog [4]. By extension, altering or removing this methyl group in candidate replacements will erase the electron-donating advantage.

N-[1-(1-ethylpyrazol-3-yl)ethylidene]hydroxylamine: Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Lipophilicity Differentiation: XLogP3-AA 0.8 vs. 0.6 for the 4‑Position Oxime Analog

The target compound, bearing the oxime at the pyrazole 3‑position, registers an XLogP3‑AA of 0.8, whereas the 4‑position analog N‑[1‑(1,5‑dimethyl‑1H‑pyrazol‑4‑yl)ethylidene]hydroxylamine (CAS 1019067‑48‑1) records 0.6 [1][2]. This 0.2 log unit difference corresponds to an approximately 1.6‑fold increase in partition coefficient, indicating higher membrane permeability potential. The target also possesses two rotatable bonds compared to one for the 4‑position analog, reflecting greater conformational flexibility [1][2].

Lipophilicity Regioisomer comparison Drug design

Crystal Structure Conformation: Quantified Dihedral Angles Differentiate Solid-State Geometry

Single-crystal X-ray diffraction of the target compound reveals the ethylideneamino plane is oriented at 22.37° relative to the pyrazolone ring mean plane and 72.23° relative to the carbonyl group plane, with the pyrazolone ring adopting an envelope conformation (asymmetry parameter ∆CS(N1)=0.65) [1]. The refinement converged to R=0.0441 for 2755 observed reflections [1]. For the methine-containing homolog (3-formylpyrazoloxime), the absence of the methyl substituent eliminates the steric influence that shapes this specific dihedral arrangement, as shown by the corresponding clathrochelate structural analysis [2].

Crystallography Solid-state conformation X-ray diffraction

Free Hydroxyl Group as Mandatory Synthetic Entry Point for Oxime Ether Libraries

The target compound carries a free oxime hydroxyl group (hydrogen bond donor count = 1), which is the essential nucleophilic handle for O-alkylation to produce diverse pyrazole oxime ethers [1]. In contrast, O-substituted pyrazole oxime ethers (e.g., compounds disclosed in U.S. Patent 5,028,714) have the hydroxyl already capped with alkyl, alkenyl, or benzyl groups and cannot undergo further divergent O-functionalization [2]. The patent explicitly defines the free oxime as an intermediate that is subsequently reacted with electrophiles to produce the final insecticidal/acaricidal active ingredients [2]. Thus, any O-alkylated analog is a terminal product, not a versatile intermediate.

Synthetic intermediate O-alkylation Oxime ether

Methyl Substituent Effect on N-Donor Ability: Class-Level Evidence for 3‑Acetylpyrazoloxime Scaffolds

For the 3‑acetylpyrazoloxime scaffold class, the methyl substituent at the oxime carbon electronically activates the oxime nitrogen for metal coordination. Comparing 3‑acetylpyrazoloxime versus its methine-containing homolog in template condensation with phenylboronic acid and cobalt(II) halides, the methyl-bearing oxime produced cobalt(II) clathrochelates in substantially higher yields due to the electron-donating effect of the methyl group, which increases the N-donor ability of the oxime group [1]. Conversely, the electron-withdrawing trifluoromethyl analog failed to form cobalt(II) complexes of this type altogether [1]. The N-ethyl substituent present in the target compound would be expected to further modulate the electronic environment relative to the N-H analog studied, though direct comparative data for the N-ethyl variant are not yet reported.

Coordination chemistry Clathrochelate Ligand design

Commercial Purity Baseline: 95% Min. Purity Specification with Quality Assurance Documentation

Commercially sourced N-[1-(1-ethylpyrazol-3-yl)ethylidene]hydroxylamine is supplied with a minimum purity specification of 95%, backed by full quality assurance including Certificate of Analysis (COA) and Safety Data Sheet (SDS) documentation . This purity level is consistent with the standard research-grade specification for pyrazole oxime building blocks in the C7H11N3O isomer family, where multiple vendors list 95% as the minimum purity for analogous compounds such as 1‑(1,5‑dimethyl‑1H‑pyrazol‑4‑yl)ethanone oxime and 1‑ethyl‑3‑methyl‑1H‑pyrazole‑4‑carbaldehyde oxime [1]. The availability of documented QA certificates reduces procurement risk for users requiring traceable quality standards.

Quality control Procurement specification Purity

N-[1-(1-ethylpyrazol-3-yl)ethylidene]hydroxylamine: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Divergent Synthesis of Pyrazole Oxime Ether Libraries for Agrochemical Lead Discovery

The free hydroxyl group of N-[1-(1-ethylpyrazol-3-yl)ethylidene]hydroxylamine is the mandatory nucleophilic handle for O-alkylation, enabling the divergent synthesis of pyrazole oxime ether libraries as described in U.S. Patent 5,028,714 [1]. Unlike O-alkylated end-products, this intermediate allows systematic variation of the ether substituent to explore structure-activity relationships for insecticidal, acaricidal, and fungicidal lead optimization. The 3-position oxime regiochemistry, with XLogP3-AA 0.8, provides a distinct lipophilicity starting point compared to the more polar 4-position isomer (XLogP 0.6), which directly influences the physicochemical profile of downstream ether products [2].

Cobalt(II) Clathrochelate and Single-Molecule Magnet Precursor Synthesis

The methyl substituent at the oxime carbon electronically activates the N-donor ability, as demonstrated for the 3-acetylpyrazoloxime scaffold class where methyl-bearing oximes produced cobalt(II) clathrochelates in substantially higher yields than methine-containing homologs, while the CF3 analog failed to form any complex [1]. The N-ethyl substituent adds steric and electronic modulation that may influence the trigonal-prismatic distortion angle φ and magnetic relaxation properties. The published crystal structure (R=0.0441) provides accurate starting geometry for computational modeling of metal complex formation [2].

Medicinal Chemistry Building Block Requiring Defined Solid-State Properties

For drug discovery programs requiring crystalline intermediates with well-characterized solid-state properties, the target compound offers a fully solved single-crystal X-ray structure with quantified dihedral angles (22.37° and 72.23°) and hydrogen-bonding network (C–H···O and C–H···π interactions) [1]. This structural certainty supports polymorph prediction, formulation development, and intellectual property documentation. The compound is supplied with 95% minimum purity and full QA documentation (COA, SDS), meeting the traceability requirements of pharmaceutical research [2].

Regioisomer-Specific Structure-Activity Relationship (SAR) Studies

When investigating the positional effect of oxime substitution on biological activity, the 3-position oxime (target compound) offers quantifiably different computed properties versus the 4-position isomer: XLogP3-AA of 0.8 vs. 0.6, and two rotatable bonds vs. one [1][2]. These differences predict altered membrane permeability and conformational entropy upon target binding. Systematic SAR campaigns that include both regioisomers can use these computed descriptors to deconvolute lipophilicity-driven from conformation-driven activity contributions.

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